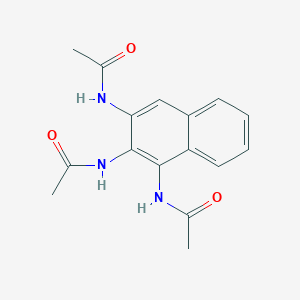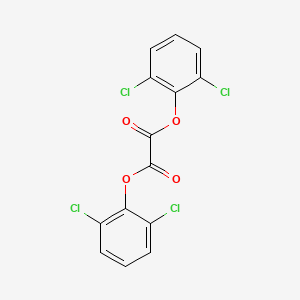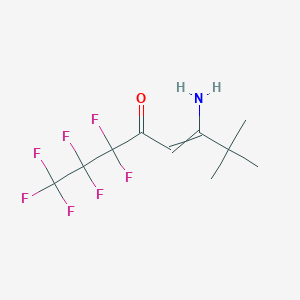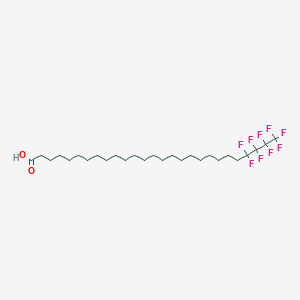
23-(Perfluorobutyl)tricosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
23-(Perfluorobutyl)tricosanoic acid is a chemical compound classified under per- and polyfluoroalkyl substances (PFAS). It has the molecular formula C27H45F9O2 and a molecular weight of 572.641 g/mol . This compound is characterized by a long carbon chain with a perfluorobutyl group attached, making it a unique member of the PFAS family.
Preparation Methods
The synthesis of 23-(Perfluorobutyl)tricosanoic acid typically involves the introduction of a perfluorobutyl group to a tricosanoic acid backbone. One common method includes the reaction of tricosanoic acid with perfluorobutyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
23-(Perfluorobutyl)tricosanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, converting the carboxylic acid group to an alcohol.
Substitution: The perfluorobutyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Scientific Research Applications
23-(Perfluorobutyl)tricosanoic acid has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PFAS in various chemical reactions and environmental conditions.
Biology: Researchers investigate its interactions with biological systems to understand its bioaccumulation and potential toxic effects.
Medicine: Studies focus on its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is utilized in the production of specialized surf
Properties
CAS No. |
204316-37-0 |
|---|---|
Molecular Formula |
C27H45F9O2 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
24,24,25,25,26,26,27,27,27-nonafluoroheptacosanoic acid |
InChI |
InChI=1S/C27H45F9O2/c28-24(29,25(30,31)26(32,33)27(34,35)36)22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23(37)38/h1-22H2,(H,37,38) |
InChI Key |
JHEWQUKQTZEXAQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



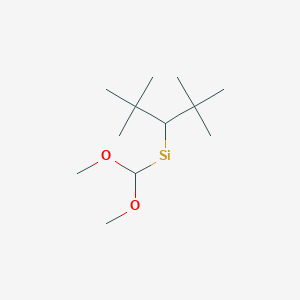
![{[4-(3-Methylpiperidin-1-yl)phenyl]methylidene}propanedinitrile](/img/structure/B15164609.png)
![5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B15164619.png)
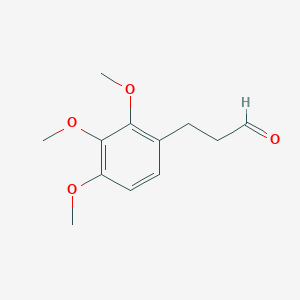
![N-[3-(4-Benzylpiperidin-1-yl)propyl]-N'-phenylurea](/img/structure/B15164628.png)
![3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B15164635.png)
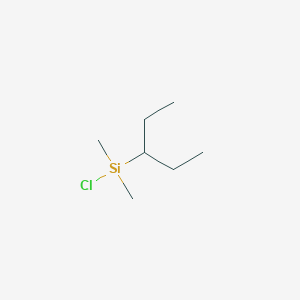
![Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester](/img/structure/B15164650.png)

